Isoindolin-5-ylmethanamine hydrochloride is a chemical compound characterized by its unique structure and potential applications in various scientific fields. The compound's molecular formula is , with a molecular weight of approximately 155.62 g/mol. Isoindolin-5-ylmethanamine hydrochloride belongs to the class of isoindoline derivatives, which are known for their diverse biological activities and utility in synthetic chemistry.
Isoindolin-5-ylmethanamine hydrochloride can be synthesized through various chemical processes, often starting from isoindoline or its derivatives. It is not commonly found in nature but is produced synthetically for research and industrial purposes. The compound is available from various chemical suppliers, including AChemBlock and BenchChem, which provide it in different purities and forms .
This compound is classified as an organic heterocyclic compound due to the presence of nitrogen in its ring structure. It falls under the broader category of amines, which are organic compounds derived from ammonia by the replacement of one or more hydrogen atoms by organic groups.
The synthesis of isoindolin-5-ylmethanamine hydrochloride typically involves several steps, including the formation of isoindoline derivatives followed by amination reactions. Common methods include:
The reaction conditions often involve heating the reactants under reflux in a suitable solvent such as ethanol or methanol. The process may require purification steps such as recrystallization to obtain the desired purity level.
Isoindolin-5-ylmethanamine hydrochloride features a bicyclic structure consisting of a fused isoindole ring system with a methanamine side chain. The structural representation includes:
C1=CC2=C(C=C1)CNC2.C(=O)Cl
The compound's molecular weight is approximately 155.62 g/mol, and it has a boiling point that has not been specifically documented but is expected to be relatively low due to its organic nature.
Isoindolin-5-ylmethanamine hydrochloride can participate in various chemical reactions, including:
These reactions typically require specific conditions such as temperature control, solvent choice, and sometimes catalysts to enhance yield and selectivity.
The mechanism of action for isoindolin-5-ylmethanamine hydrochloride largely depends on its interactions at the molecular level, particularly through its amine group, which can form hydrogen bonds and ionic interactions with biological targets.
Isoindolin-5-ylmethanamine hydrochloride typically appears as a white crystalline solid. Its solubility in water is influenced by the presence of the hydrochloride salt form, making it more soluble than its free base counterpart.
Key chemical properties include:
Relevant data regarding hazards and safety measures should always be consulted from material safety data sheets provided by suppliers .
Isoindolin-5-ylmethanamine hydrochloride has potential applications in various scientific domains:
Isoindoline derivatives represent a structurally diverse class of nitrogen-containing heterocycles with profound implications in drug discovery. Characterized by a fused benzene and pyrrolidine ring system, these compounds exhibit unique electronic properties and stereochemical complexity that enable targeted interactions with biological macromolecules. Isoindolin-5-ylmethanamine hydrochloride—a functionalized isoindoline salt—exemplifies this pharmacophore’s versatility, combining a basic amine moiety with the aromatic scaffold’s planar rigidity. This section delineates the compound’s position within heterocyclic chemistry, the therapeutic significance of its structural relatives, and key historical milestones in isoindoline-based drug development.
Isoindoline (2,3-dihydro-1H-isoindole) belongs to the bicyclic 5-6 fused heterocycle family, where a pyrrolidine ring is fused to a benzene moiety via bonds between the pyrrolidine C3–C4 and benzene C4a–C8a atoms [5] [7]. This contrasts with its isomer indoline (benzofused pyrrolidine at C2–C3) and linear heteroaromatics like quinoline (benzo-fused pyridine). The non-aromatic nature of the isoindoline ring arises from the saturated C2–C3 bond, though oxidation yields aromatic variants like isoindolin-1-one (phthalimidines) or isoindole (1H-isoindole) [5] [6]. Key structural attributes include:
Table 1: Structural Comparison of Key Benzofused Nitrogen Heterocycles
Heterocycle | Fusion Pattern | Aromaticity | Key Functional Sites |
---|---|---|---|
Isoindoline | Benzene fused to pyrrolidine (b-bond) | Non-aromatic | N2 (basic), C1/C3 (chiral), C5/C6 (electrophilic) |
Isoindolin-1-one | Benzene fused to pyrrolidinone | Amide-dominated | C3 (sp³), N2 (non-basic), C5/C6 (electrophilic) |
Quinoline | Benzene fused to pyridine (c-bond) | Fully aromatic | N1 (weakly basic), C2/C4 (nucleophilic), C5/C8 (electrophilic) |
Isoquinoline | Benzene fused to pyridine (b-bond) | Fully aromatic | N1 (basic), C5 (electrophilic), C1 (nucleophilic) |
Isoindolinone derivatives—oxidized analogs of isoindolines—demonstrate exceptional pharmacological diversity, underpinned by their rigid, planar architecture and hydrogen-bonding capability. Isoindolin-5-ylmethanamine hydrochloride’s structural relatives exhibit targeted bioactivities:
Table 2: Bioactive Isoindolinone Derivatives and Their Targets
Compound Class | Molecular Target | Therapeutic Area | Key Structural Features |
---|---|---|---|
SMTP-7 (Orniplabin) | Fibrinolytic system | Thrombolytic (stroke) | Triprenyl-phenol dimerized isoindolinone |
Lenalidomide/Pomalidomide | Cereblon E3 ubiquitin ligase | Multiple myeloma | Glutaramide-substituted isoindolinone |
Kv1.5 Blockers | Potassium ion channel (IKur) | Atrial fibrillation | Diaryl-substituted isoindolinones |
Stachybotrin Derivatives | TNF-α / IL-6 | Anti-inflammatory | Prenylated monomeric/dimeric forms |
The therapeutic evolution of isoindoline derivatives spans natural product discovery to rational drug design:
Table 3: Milestone Isoindoline-Derived Pharmaceuticals
Era | Compound | Origin/Design | Key Advancement |
---|---|---|---|
1957 | Thalidomide | Synthetic | First clinical isoindolinone; teratogenicity revealed drug metabolism complexities |
1977 | Staurosporine | Streptomyces staurosporeus | Prototypical kinase inhibitor; inspired oncology therapeutics |
2004 | Lenalidomide | Thalidomide analog | Improved cereblon binding; FDA-approved for myeloma |
2014 | Apremilast | Rational design | PDE4 inhibition without phthalimide teratogenicity |
2016 | Kv1.5 Blockers | Multicomponent reaction optimization | Achieved metabolic stability (low CLint) with high logD |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4